molecular formula C9H13NOSi B13558448 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

Cat. No.: B13558448
M. Wt: 179.29 g/mol
InChI Key: CBRUUGAFJIEVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a trimethylsilyl-ethynyl group at the 4-position. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a 1,2-oxazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H13NOSi

Molecular Weight

179.29 g/mol

IUPAC Name

trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane

InChI

InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3

InChI Key

CBRUUGAFJIEVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.